molecular formula C14H20O2 B2966575 Ethyl 2-(2-adamantylidene)acetate CAS No. 25220-06-8

Ethyl 2-(2-adamantylidene)acetate

Cat. No. B2966575
CAS RN: 25220-06-8
M. Wt: 220.312
InChI Key: YVNAFECGMVREFD-JYRVWZFOSA-N
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Description

Ethyl 2-(2-adamantylidene)acetate is a derivative of adamantane . Adamantane derivatives are of significant interest in research due to their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .


Synthesis Analysis

Ethyl 2-adamantylidenecyanoacetate, a related compound, can be produced in quantitative yield by a reaction between adamantanone and ethyl cyanoacetate with a VO(acac)2 catalyst . This suggests a potential pathway for the synthesis of Ethyl 2-(2-adamantylidene)acetate.


Molecular Structure Analysis

The structure of 2-adamantylidene and its heavier group-14 analogues have been studied at the M06/def2-TZVPP//BP86/def2-TZVPP level of theory . These compounds have a singlet ground state, where the carbene and silylene bridges in 2C and 2Si are bent .

Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

Unsaturated adamantane derivatives like Ethyl 2-(2-adamantylidene)acetate serve as precursors for synthesizing a wide range of functional adamantane derivatives. These derivatives have applications in developing novel materials with specific properties, such as increased thermal stability or modified electronic characteristics .

Creation of Monomers for Polymerization

The high reactivity of Ethyl 2-(2-adamantylidene)acetate makes it an excellent candidate for creating monomers. These monomers can be polymerized to form polymers with unique properties, including high thermal stability and resistance to chemical attacks, making them suitable for advanced engineering applications .

Development of Thermally Stable and High-Energy Fuels

Researchers are exploring the use of Ethyl 2-(2-adamantylidene)acetate in the development of thermally stable and high-energy fuels. The unique structure of adamantane derivatives contributes to the stability and energy density of the fuels, which could be beneficial for aerospace and other high-temperature applications .

Pharmaceutical Applications

The versatility of Ethyl 2-(2-adamantylidene)acetate extends to the pharmaceutical industry, where it’s used as a starting material for the synthesis of bioactive compounds. These compounds can lead to the development of new medications with potential therapeutic effects .

Production of Diamondoids

Ethyl 2-(2-adamantylidene)acetate can be utilized in the synthesis of higher diamond-like bulky polymers, known as diamondoids. These structures have applications in nanotechnology and materials science, where they can be used to create ultra-hard coatings or as components in electronic devices .

Quantum-Chemical Calculations

The electronic structure of Ethyl 2-(2-adamantylidene)acetate can be studied using quantum-chemical calculations. This research has implications for understanding the mechanisms of chemical and catalytic transformations, which is crucial for designing new catalysts and enhancing chemical reactions .

Safety and Hazards

While specific safety and hazards information for Ethyl 2-(2-adamantylidene)acetate is not available in the retrieved papers, ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

ethyl 2-(2-adamantylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-16-14(15)8-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNAFECGMVREFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-adamantylidene)acetate

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